molecular formula C21H25N3O6S B2918796 3-(4-Ethoxy-3-methoxyphenyl)-5-(5-((3-methylpiperidin-1-yl)sulfonyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1207009-97-9

3-(4-Ethoxy-3-methoxyphenyl)-5-(5-((3-methylpiperidin-1-yl)sulfonyl)furan-2-yl)-1,2,4-oxadiazole

Cat. No. B2918796
CAS RN: 1207009-97-9
M. Wt: 447.51
InChI Key: WVGPHGKWIDXLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxy-3-methoxyphenyl)-5-(5-((3-methylpiperidin-1-yl)sulfonyl)furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential

1,2,4-Oxadiazole derivatives are recognized for their diverse pharmacological activities. They have been evaluated for their anti-proliferative activities against various human cancer cell lines, including breast, lung, prostate, and others. For example, novel 1,2,4-oxadiazole derivatives have demonstrated good to moderate activity on these cell lines, highlighting their potential as anticancer agents (Yakantham, T., Sreenivasulu, R., & Raju, R., 2019).

Synthetic Applications

1,2,4-Oxadiazoles serve as intermediate compounds for synthesizing various heterocycles, which are crucial in organic chemistry. Their role in the synthesis of heterocyclic compounds is pivotal due to the structural diversity and complexity they offer. For instance, the thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles has been studied to explore the synthetic pathways that lead to novel compounds with potential industrial applications (Mitchell, W. R., & Paton, R., 2010).

Biological Activities

The biological activities of 1,2,4-oxadiazole derivatives extend beyond their anticancer potential. They have been investigated for their antimicrobial properties against various pathogens. The synthesis and antimicrobial evaluation of novel coumarins featuring 1,2,4-oxadiazole highlight the broad spectrum of bacterial and fungal pathogens these compounds can target (Krishna, C., Bhargavi, M., Rao, C. P., & Krupadanam, G., 2015). Additionally, some derivatives have shown promising results in in vitro models for evaluating toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, further underscoring the therapeutic relevance of these compounds (Faheem, M., 2018).

properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-[5-(3-methylpiperidin-1-yl)sulfonylfuran-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-4-28-16-8-7-15(12-18(16)27-3)20-22-21(30-23-20)17-9-10-19(29-17)31(25,26)24-11-5-6-14(2)13-24/h7-10,12,14H,4-6,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGPHGKWIDXLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCCC(C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-3-methoxyphenyl)-5-(5-((3-methylpiperidin-1-yl)sulfonyl)furan-2-yl)-1,2,4-oxadiazole

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